molecular formula C9H6N2O3 B1605539 3-(4-Nitrophenyl)isoxazole CAS No. 4264-05-5

3-(4-Nitrophenyl)isoxazole

Cat. No.: B1605539
CAS No.: 4264-05-5
M. Wt: 190.16 g/mol
InChI Key: XXAAKZGOIOIOQB-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-nitrophenyl group Isoxazoles are known for their electron-rich azole ring, which contains both nitrogen and oxygen atoms

Biochemical Analysis

Biochemical Properties

3-(4-Nitrophenyl)isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition is primarily due to the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are critical for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either be competitive or non-competitive, depending on the enzyme and the specific interaction with this compound . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to reduced efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either retain the biological activity of the parent compound or exhibit different pharmacological properties. The interaction of this compound with these enzymes can also influence metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, modulating gene expression. In mitochondria, it can influence cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 4-nitrobenzohydroxamic acid with propargyl bromide in the presence of a base, such as potassium carbonate, to form the desired isoxazole ring . Another approach involves the use of nitrile oxides generated in situ from aldoximes and chloramine-T, which then react with alkynes to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration of phenylisoxazole derivatives followed by purification through recrystallization or chromatography. The choice of solvents and reaction conditions is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.

    Cycloaddition: Copper(I) acetylides and nitrile oxides under mild conditions.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Isoxazoles: Electrophilic substitution reactions yield various substituted isoxazoles.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)isoxazole
  • 3-(4-Fluorophenyl)isoxazole
  • 5-(4-Chlorophenyl)isoxazole

Comparison: 3-(4-Nitrophenyl)isoxazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its methoxy, fluoro, and chloro analogs. The nitro group enhances the compound’s ability to participate in redox reactions and electrophilic substitutions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-14-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAAKZGOIOIOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345549
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4264-05-5
Record name 3-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitrobenzaldehyde oxime (Intermediate 3, 20 g, 120.5 mmol) and bicyclo[2.2.1]hepta-2,5-diene (32.45 ml, 3015.25 mmol) were added to THF (200 ml) followed by dropwise addition of bleach (6.15% NaOCl, 861.5 ml). The reaction was allowed to stir overnight and then the THF and H2O layers were separated, the THF layer was dried over Na2SO4 and then concentrated under vacuum. The dried material was added to dioxane and heated to 100° C. for 7 days. The crude material was purified by column chromatography using 5–50% EtOAc in hexanes to yield the final product (10 g).
Quantity
20 g
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reactant
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0 (± 1) mol
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32.45 mL
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Quantity
200 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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